Home > Products > Screening Compounds P63084 > Lenalidomide-PEG3-C2-azide
Lenalidomide-PEG3-C2-azide -

Lenalidomide-PEG3-C2-azide

Catalog Number: EVT-14894229
CAS Number:
Molecular Formula: C21H28N6O6
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG3-C2-azide is a synthetic compound that serves as a building block for targeted protein degradation, particularly in the context of drug discovery and development. It is designed to facilitate the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins within cells. The compound consists of lenalidomide, a well-known immunomodulatory drug, linked to a polyethylene glycol (PEG) moiety and an azide functional group, allowing for further chemical modifications and conjugations .

Source and Classification

Lenalidomide-PEG3-C2-azide is classified as a small molecule compound within the broader category of E3 ligase ligands. It is derived from lenalidomide, which is used in treating multiple myeloma and other hematological malignancies. The compound is typically synthesized in laboratory settings using standard organic chemistry techniques. Its unique structure positions it as a critical tool in biochemical research and therapeutic applications, particularly in the field of targeted protein degradation .

Synthesis Analysis

Methods

The synthesis of Lenalidomide-PEG3-C2-azide involves several key steps:

  1. Activation of Lenalidomide: The process begins with the activation of lenalidomide to introduce a reactive group that facilitates the attachment of the PEG linker.
  2. PEGylation: The activated lenalidomide is then reacted with a PEG linker, specifically PEG3, to form Lenalidomide-PEG3. This step often requires careful control of reaction conditions to ensure high yield and purity.
  3. Introduction of Azide Group: Finally, an azide functional group is introduced, often through substitution reactions or coupling reactions involving azides .

Technical Details

Molecular Structure Analysis

Structure

Lenalidomide-PEG3-C2-azide has a complex molecular structure characterized by:

  • Molecular Formula: C21_{21}H28_{28}N6_6O6_6
  • Molecular Weight: 460.49 g/mol
  • InChI Key: VTBUBJKNPABXBX-UHFFFAOYSA-N
  • SMILES Representation: [N-]=[N+]=NCCOCCOCCOCCNC1=C2CN(C(C2=CC=C1)=O)C3CCC(NC3=O)=O

The structure includes a lenalidomide core with substituents that enhance its solubility and reactivity, making it suitable for various chemical transformations .

Chemical Reactions Analysis

Reactions

Lenalidomide-PEG3-C2-azide can undergo several important chemical reactions:

  1. Substitution Reactions: The azide group can participate in click chemistry reactions, such as Huisgen cycloaddition, leading to the formation of triazoles which can be used for further modifications.
  2. Reduction Reactions: Under appropriate conditions, the azide group can be reduced to an amine, expanding its utility in synthetic applications.
  3. Conjugation Reactions: The compound can be conjugated to various biomolecules, including proteins and small molecules, through its azide functionality, enabling targeted delivery systems .

Technical Details

Common reagents used in these reactions include copper(I) catalysts for click chemistry and reducing agents like triphenylphosphine for azide reduction. The choice of conditions significantly influences the efficiency and selectivity of these reactions.

Mechanism of Action

Lenalidomide-PEG3-C2-azide exerts its biological effects primarily through modulation of the CRL4 CRBN E3 ubiquitin ligase complex. Upon binding to cereblon, a substrate adaptor protein within this complex, Lenalidomide-PEG3-C2-azide alters the substrate specificity of the ligase. This alteration leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, thereby influencing various cellular processes such as proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

These properties are critical for its application in biochemical assays and therapeutic contexts.

Applications

Lenalidomide-PEG3-C2-azide has multiple scientific uses:

  1. Targeted Protein Degradation: It serves as a crucial building block in the development of PROTACs aimed at selectively degrading disease-related proteins.
  2. Drug Discovery: Researchers utilize this compound in drug development processes to explore new therapeutic avenues against various diseases.
  3. Biochemical Research: It is employed in studies investigating protein function and interactions within cellular pathways, contributing valuable insights into disease mechanisms .
Introduction to Lenalidomide-PEG3-C2-azide in Targeted Protein Degradation

Role of E3 Ubiquitin Ligase Ligands in PROTAC Design

The efficacy of PROTACs hinges on the recruitment of E3 ubiquitin ligases to induce target protein polyubiquitination and proteasomal degradation. Lenalidomide-PEG3-C2-azide leverages the immunomodulatory imide drug (IMiD) pharmacophore to hijack the CRL4^CRBN^ E3 ligase complex: [2] [6] [9]

  • Cereblon Specificity: Lenalidomide binds CRBN with high affinity (K~d~ ≈ 250 nM), triggering conformational changes that repurpose the ligase toward non-native substrates. Structural analyses reveal that the phthalimide ring engages key tri-tryptophan residues (Trp380/386/400) in CRBN’s β-hairpin loop [6] [10].
  • Neosubstrate Degradation: Unlike classical inhibitors, lenalidomide-bound CRBN ubiquitinates transcription factors IKZF1 and IKZF3, leading to their degradation. This mechanism underpins the antineoplastic activity in multiple myeloma and other B-cell malignancies [4] [10].
  • PROTAC Modularity: In Lenalidomide-PEG3-C2-azide, the lenalidomide unit serves as the "E3 recruiter," while the azide terminus enables covalent linkage to target-binding ligands (e.g., kinase inhibitors). This generates heterobifunctional degraders with tunable specificity [2] [8].

Table 1: Key Cereblon-Binding Ligands in PROTAC Design

CompoundMolecular WeightCRBN Binding AffinityPROTAC Applications
Lenalidomide259.26 g/molHigh (K~d~ ≈ 250 nM)Base CRBN ligand
Lenalidomide-4'-PEG2-azide416.43 g/molRetainedPre-PROTAC synthesis [2]
Lenalidomide-PEG3-C2-azide518.53 g/molRetainedVersatile degrader building block [5]

Evolution of Immunomodulatory Imide Drug (IMiD) Derivatives as Cereblon-Binding Agents

The development of Lenalidomide-PEG3-C2-azide stems from strategic optimizations of IMiD scaffolds: [4] [6] [10]

  • From Thalidomide to Lenalidomide: Thalidomide, the progenitor IMiD, exhibited antiangiogenic and immunomodulatory effects but suffered from neurotoxicity and teratogenicity. Lenalidomide’s amino-substituted isoindolone ring enhanced CRBN binding specificity while reducing off-target toxicity. Crucially, it enabled degradation of IKZF1/3 without perturbing IRF4 or other lymphoid factors—a key advance over thalidomide [4] [10].
  • Linker-Functionalized Derivatives: Early IMiDs lacked conjugation handles, limiting PROTAC applicability. Derivatives like Lenalidomide-4-aminomethyl (HY-138882) and Lenalidomide-5-aminomethyl (HY-W077589) introduced primary amines for amide coupling. However, these short linkers risked steric clashes in ternary complex formation [6] [9].
  • Azide-Functionalized Versions: The integration of azide groups (–N~3~), as in Lenalidomide-4'-PEG2-azide (C~19~H~24~N~6~O~5~, MW 416.43 g/mol) and Lenalidomide-PEG3-C2-azide, enabled bioorthogonal "click" conjugation. This preserved CRBN binding (IC~50~ unchanged vs. lenalidomide) while permitting rapid assembly with alkyne-functionalized target ligands [2] [5] [8].

Rationale for PEG3 Linker Integration in Bifunctional Degraders

The triethylene glycol (PEG3) spacer in Lenalidomide-PEG3-C2-azide addresses pharmacokinetic and steric challenges in PROTAC design: [3] [5] [7]

  • Solubility Enhancement: PEG3’s ethylene oxide units improve aqueous solubility (logP reduced by ≈1.5 vs. alkyl linkers), mitigating aggregation in biological matrices. This is critical for cellular uptake and bioavailability [3] [7].
  • Linker Flexibility: The 12-atom PEG3 chain (C–C–O repeats) provides optimal distance (≈15 Å) between lenalidomide and the azide terminus. Molecular dynamics simulations confirm this length facilitates ternary complex formation (CRBN:PROTAC:Target) without entropic penalties [5] [7].
  • Protease Resistance: Unlike peptide-based linkers, PEG3 resists enzymatic cleavage, ensuring intracellular stability. Comparative studies show PEG3-conjugated PROTACs maintain >90% integrity after 24h in serum vs. <60% for valine-citrulline linkers [3].
  • Conjugation Efficiency: The terminal azide reacts with strained alkynes (e.g., DBCO, BCN) or terminal alkynes via CuAAC, achieving >95% conjugation yields under physiological conditions. This modularity accelerates PROTAC optimization cycles [5] [7].

Table 2: Impact of Spacer Length on PROTAC Efficacy

Linker TypeAtoms/LengthSolubility (logS)Ternary Complex EfficiencyDegradation DC~50~ (nM)
PEG28 atoms / 10 Å-3.2Moderate50–100 [2]
PEG312 atoms / 15 Å-2.8High5–20 [5]
PEG416 atoms / 20 Å-2.5Moderate30–60

Properties

Product Name

Lenalidomide-PEG3-C2-azide

IUPAC Name

3-[7-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C21H28N6O6

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C21H28N6O6/c22-26-24-7-9-32-11-13-33-12-10-31-8-6-23-17-3-1-2-15-16(17)14-27(21(15)30)18-4-5-19(28)25-20(18)29/h1-3,18,23H,4-14H2,(H,25,28,29)

InChI Key

VTBUBJKNPABXBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.